Product packaging for (E)-6-decen-1-al(Cat. No.:)

(E)-6-decen-1-al

Cat. No.: B13834141
M. Wt: 154.25 g/mol
InChI Key: BHAHVSKDYRPNIR-UHFFFAOYSA-N
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Description

(E)-6-Decen-1-al is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the trans configuration (E) and an aldehyde functional group at the terminal position. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13834141 (E)-6-decen-1-al

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-6-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3

InChI Key

BHAHVSKDYRPNIR-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCC=O

Origin of Product

United States

Preparation Methods

Cross-Coupling and Organoboron Chemistry

One well-documented approach involves the use of organoboron intermediates, particularly 1-alkenyldialkylboranes, which undergo cross-coupling with electrophilic partners to yield alkenals with high regio- and stereoselectivity.

  • Key Reaction: Cross-coupling of (E)-1-alkenyldialkylboranes with (trimethylsilyl)ethynyl bromide in the presence of a base and catalytic copper acetylacetonate [Cu(acac)2].
  • Conditions: Typically performed in tetrahydrofuran (THF) at low temperatures (-15 °C) under inert atmosphere, followed by gradual warming to room temperature and overnight stirring.
  • Workup: Oxidative workup with sodium hydroxide and hydrogen peroxide to decompose residual organoboron compounds.
  • Yield: Around 70% for related alkenyl products, indicating good efficiency.

This method is highly regio- and stereoselective, favoring the formation of the (E)-isomer due to the controlled reaction environment and choice of reagents.

Olefin Isomerization and Aldehyde Formation

Another approach involves the isomerization of allylic alcohols or ketones to the corresponding α,β-unsaturated aldehydes.

  • Example: Starting from homoallyl germinal boronates, isomerization under mild conditions leads to α,β-unsaturated ketones or aldehydes with high trans-selectivity.
  • Advantages: Transition metal-free protocols have been developed that allow regioselective synthesis with excellent selectivity and functional group tolerance.

Polymer Precursor Thermal Decomposition

Although less directly related to this compound, polymeric precursors synthesized within metal-organic frameworks (MOFs) have been thermally treated to yield polyacenes and related aldehyde-containing compounds. This method involves:

  • Adsorption of monomers in MOF channels, followed by polymerization at elevated temperatures under vacuum.
  • Subsequent isolation and thermal conversion of precursor polymers to target compounds.

While this method is more applicable to polyacene synthesis, the principles of controlled thermal conversion of precursors to aldehydes could inspire aldehyde preparation strategies.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Selectivity Notes
Organoboron Cross-Coupling (E)-1-Alkenyldialkylborane, Cu(acac)2, NaOMe, THF, -15 to RT ~70 High (E)-stereoselective Mild conditions, good regio- and stereoselectivity
Olefin Isomerization from Boronates Homoallyl germinal B(pin), transition metal-free, mild conditions Variable High trans-selectivity Transition metal-free, regioselective, functional group tolerant
Polymer Precursor Thermal Conversion MOF encapsulated monomers, heating at 250-300 °C under vacuum/air 39-70 Not directly applicable Used for polyacene synthesis, thermal conversion to aldehydes possible

Mechanistic Insights and Reaction Conditions

  • Cross-Coupling Mechanism: The copper-catalyzed cross-coupling proceeds via transmetallation of the organoboron species to copper, followed by coupling with the halide electrophile. The base (NaOMe) facilitates the formation of the active organocopper intermediate, ensuring high stereoselectivity toward the (E)-alkenyl product.

  • Isomerization Mechanism: The transition metal-free isomerization involves base-promoted rearrangement and oxidation steps that convert allylic boronates or alcohols into α,β-unsaturated aldehydes with trans double bonds.

  • Thermal Conversion: Polymer precursors undergo dehydrogenation and cyclization upon heating, which can be harnessed to generate aldehyde functionalities under controlled conditions within MOFs.

Summary and Professional Recommendations

  • The organoboron cross-coupling method remains the most reliable and widely used approach for the stereoselective synthesis of this compound, offering good yields and high selectivity under mild conditions.

  • Transition metal-free isomerization methods provide an environmentally friendly alternative with excellent functional group tolerance and scalability.

  • The thermal polymer precursor approach is more specialized and less common for simple aldehyde synthesis but offers insights into high-temperature transformations for complex systems.

For practical laboratory synthesis of this compound, the organoboron cross-coupling approach is recommended due to its robustness, scalability, and stereochemical control.

Chemical Reactions Analysis

Types of Reactions: (E)-6-Decen-1-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol, (E)-6-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HX in the presence of a polar solvent like acetic acid.

Major Products Formed:

    Oxidation: (E)-6-Decenoic acid.

    Reduction: (E)-6-Decen-1-ol.

    Substitution: (E)-6-Halo-1-decanes.

Scientific Research Applications

(E)-6-Decen-1-al has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and insect behavior.

    Medicine: Research has explored its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Industry: this compound is widely used in the fragrance and flavor industries to impart citrusy and floral notes to perfumes, cosmetics, and food products.

Mechanism of Action

The mechanism of action of (E)-6-decen-1-al primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

    (E)-2-Decenal: Another aldehyde with a double bond in the trans configuration but located at the second carbon.

    (Z)-6-Decen-1-al: The cis isomer of (E)-6-decen-1-al, with the double bond in the cis configuration.

    (E)-10-Undecenal: An aldehyde with a longer carbon chain and the double bond at the tenth carbon.

Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinctive odor profile. This makes it particularly valuable in the fragrance and flavor industries compared to its isomers and other similar compounds.

Q & A

Q. How can researchers optimize the scalability of this compound synthesis without compromising stereoselectivity?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., polymer-supported phosphines) to enhance recyclability. Monitor scalability via Environmental Factor (E-factor) calculations: aim for E < 10 by minimizing solvent waste. Pilot-scale trials (1–5 kg) should validate % yield and isomer purity (>98%) .

Q. What methodologies validate the interaction of this compound with lipid bilayers in membrane permeability studies?

  • Methodological Answer : Use fluorescence anisotropy with DPH probes or surface plasmon resonance (SPR) to measure partitioning coefficients (KpK_p). Molecular dynamics simulations (GROMACS) can predict insertion depths. Compare results across model membranes (e.g., POPC vs. DOPC) to assess lipid specificity. Report ΔG values for thermodynamic consistency .

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